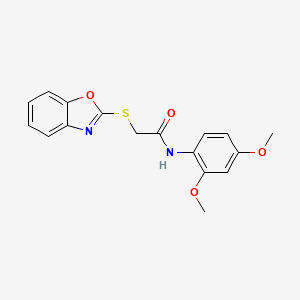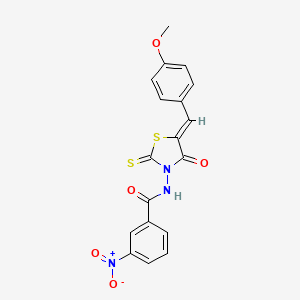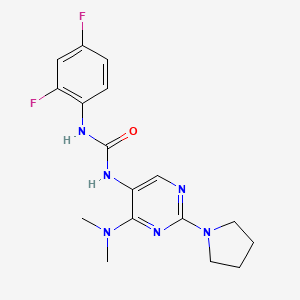![molecular formula C16H19ClN2O3 B3004325 2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide CAS No. 2094755-25-4](/img/structure/B3004325.png)
2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. It has also been suggested that it may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide has been shown to exhibit a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in the inflammatory response. Additionally, it has been found to inhibit the activity of certain kinases that are involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory and pain-related conditions.
However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer to cells or animals in experiments. Additionally, its potential toxicity and side effects must be carefully considered before using it in any experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide. One area of interest is the development of more effective and efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanisms of its anti-cancer activity and to identify any potential side effects or toxicity. Finally, there is potential for the development of new drugs based on the structure of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide involves the reaction of 8-methylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(methoxymethoxy)propylamine in the presence of triethylamine to yield the desired product.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Propiedades
IUPAC Name |
2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-11-5-3-6-12-9-13(15(17)19-14(11)12)16(20)18-7-4-8-22-10-21-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCWEUZTFNRYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)NCCCOCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)
![N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3004245.png)

![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone](/img/structure/B3004255.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)
![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)
![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)